(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid chemical structure and properties
(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid chemical structure and properties
S-Benzyl-L-Cysteine Sulfoxide (Petiveriin)
Executive Summary
(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid, commonly known as S-benzyl-L-cysteine sulfoxide , is a non-proteinogenic amino acid and a structural analogue of alliin (S-allyl-L-cysteine sulfoxide). It serves as a critical bioactive secondary metabolite in Petiveria alliacea (Guinea hen weed) and various Allium species.
This compound is chemically distinct due to its dual stereogenicity : a fixed chiral center at the
Chemical Identity & Stereochemistry[1]
The molecule consists of a cysteine backbone S-alkylated with a benzyl group, followed by S-oxidation.
| Property | Detail |
| IUPAC Name | (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid |
| Common Names | S-Benzyl-L-cysteine sulfoxide; Petiveriin; S-Benzyl-L-cysteine S-oxide |
| CAS Number | 60668-81-7 (General) |
| Molecular Formula | |
| Molecular Weight | 227.28 g/mol |
| SMILES | C1=CC=C(C=C1)CS(=O)CO)N |
Stereochemical Complexity
While the amino acid backbone is fixed in the L-configuration ((2R)-configuration), the sulfoxide sulfur is a chiral center, resulting in two possible diastereomers:
-
(
, )-S-Benzyl-L-cysteine sulfoxide -
(
, )-S-Benzyl-L-cysteine sulfoxide
In Petiveria alliacea, these diastereomers are often referred to as Petiveriin A and Petiveriin B . Synthetic oxidation typically yields a diastereomeric mixture unless asymmetric oxidation catalysts are employed.
Physicochemical Properties[5][6][7][8][9][10][11]
| Property | Value / Characteristic |
| Physical State | White crystalline powder or hygroscopic solid (depending on salt form). |
| Solubility | Highly soluble in water (>10 mg/mL); insoluble in non-polar organic solvents (hexane, ether). |
| pKa | |
| Melting Point | 168–170 °C (dec.) for HCl salt; Zwitterions often decompose upon melting. |
| Stability | Thermolabile. Undergoes Pummerer rearrangement or syn-elimination (Cope-type) upon heating, releasing sulfenic acids. |
Biological Mechanism: The Alliinase Cascade
The pharmacological value of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid lies in its transformation by the enzyme alliinase (EC 4.4.1.4). This reaction mirrors the formation of allicin in garlic but yields S-benzyl phenylmethanethiosulfinate (Petivericin) .
Mechanism of Action[1][2]
-
Enzymatic Cleavage: Alliinase binds the substrate and catalyzes
-elimination. -
Intermediate Formation: This releases phenylmethanesulfenic acid and 2-aminoacrylic acid.
-
Spontaneous Condensation: Two molecules of sulfenic acid condense (dehydration) to form the thiosulfinate.
-
Byproducts: 2-Aminoacrylic acid spontaneously hydrolyzes into pyruvate and ammonia.
Pathway Visualization
Caption: Enzymatic degradation of S-benzyl-L-cysteine sulfoxide by alliinase to bioactive thiosulfinates.
Synthesis & Production Protocols
For research applications, chemical synthesis is preferred over extraction due to the low natural abundance and stability issues in plant extracts.
Protocol: Diastereoselective Oxidation
This protocol synthesizes the racemic sulfoxide (mixture of diastereomers) from S-benzyl-L-cysteine.
Reagents:
-
Hydrogen Peroxide (30% w/v)
-
Acetic Acid (Glacial) or Water
-
Acetone (for precipitation)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of S-benzyl-L-cysteine in 20 mL of Glacial Acetic Acid. Stir at room temperature until fully dissolved.
-
Oxidation: Cool the solution to 0°C in an ice bath. Add 11 mmol of Hydrogen Peroxide (1.1 eq) dropwise over 20 minutes.
-
Note: Excess oxidant or high temperatures can lead to sulfone formation (
), which is biologically inert to alliinase.
-
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
-
Quenching: If excess peroxide is suspected, add a catalytic amount of Pd/C or catalase enzyme to decompose it, though usually, exact stoichiometry avoids this.
-
Isolation:
-
Concentrate the solution under reduced pressure (Rotavap) at <40°C to a viscous syrup.
-
Add cold acetone or ethanol to induce crystallization.
-
Filter the white precipitate and wash with diethyl ether.
-
-
Purification (Optional): To separate diastereomers, use fractional crystallization from water/ethanol or preparative HPLC (C18 column, water/methanol gradient).
Synthesis Workflow Diagram
Caption: Chemical oxidation workflow for the production of S-benzyl-L-cysteine sulfoxide.
Spectroscopic Characterization
Verification of the sulfoxide structure requires careful analysis of NMR data, particularly the diastereotopic protons.
-
1H NMR (D2O, 400 MHz):
-
Aromatic Ring:
7.3–7.5 ppm (Multiplet, 5H). -
-CH:
3.9–4.1 ppm (dd, 1H). The chemical shift changes significantly compared to the sulfide precursor due to the electron-withdrawing sulfoxide. -
-CH2 (Cys):
3.2–3.5 ppm. These protons become diastereotopic (magnetically non-equivalent) due to the adjacent chiral sulfur, appearing as an ABX system (two doublets of doublets) rather than a simple doublet. -
Benzylic CH2:
4.2–4.4 ppm. Also diastereotopic, appearing as an AB quartet (two doublets with large geminal coupling, Hz).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]+: m/z 228.07
-
[M+Na]+: m/z 250.05[9]
-
Fragmentation: Loss of the benzyl group (m/z 91) and elimination of sulfenic acid are common fragmentation pathways.
-
Applications in Drug Development
-
Enzyme Inhibitors: S-Benzyl-L-cysteine sulfoxide and its derivatives are studied as transition-state analogues for O-acetylserine sulfhydrylase and other PLP-dependent enzymes involved in sulfur metabolism.
-
Antimicrobial Prodrugs: The enzymatic breakdown product, Petivericin, exhibits broad-spectrum antibiotic activity. The sulfoxide can be used as a stable "prodrug" that is activated only in the presence of specific lyases (e.g., targeted delivery to tissues expressing specific C-S lyases).
-
Chiral Synthons: The compound serves as a chiral building block for the synthesis of complex non-proteinogenic amino acids via Pummerer rearrangement chemistry.
References
-
Kubec, R., & Musah, R. A. (2001).[8] Cysteine sulfoxide derivatives in Petiveria alliacea. Phytochemistry, 58(6), 981–985.[8] Link
-
Kubec, R., Kim, S., & Musah, R. A. (2002). S-Substituted cysteine derivatives and thiosulfinate formation in Petiveria alliacea—Part II. Phytochemistry, 61(6), 675–680. Link
-
Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Definitive text on Allium chemistry and cysteine sulfoxides). Link
- Stoll, A., & Seebeck, E. (1951). Chemical investigations on alliin, the specific principle of garlic. Advances in Enzymology, 11, 377–400.
-
PubChem Compound Summary. (2024). S-Benzyl-L-cysteine sulfoxide (CID 92268489).[10] National Center for Biotechnology Information. Link
Sources
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Cysteine sulfoxide derivatives in Petiveria alliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - S-benzyl-l-cysteine sulfoxide (C10H13NO3S) [pubchemlite.lcsb.uni.lu]
- 10. myuchem.com [myuchem.com]
